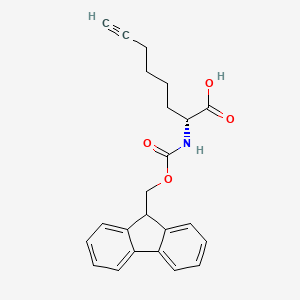
(R)-Fmoc-2-Aminooct-7-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Fmoc-2-Aminooct-7-ynoic acid is a chiral amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is of significant interest in organic synthesis and peptide chemistry due to its unique structure, which includes an alkyne functional group. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis, where it serves as a temporary protecting group for the amino functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Fmoc-2-Aminooct-7-ynoic acid typically involves several key steps:
Starting Material: The synthesis begins with the preparation of the alkyne-containing amino acid backbone.
Fmoc Protection: The amino group is protected using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production of ®-Fmoc-2-Aminooct-7-ynoic acid may involve:
Large-Scale Synthesis: Utilizing automated peptide synthesizers that can handle large quantities of reagents and solvents.
Optimization: Reaction conditions are optimized for yield and purity, often involving high-throughput screening of different bases and solvents.
Quality Control: Rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-Fmoc-2-Aminooct-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amino acids or peptides.
Scientific Research Applications
®-Fmoc-2-Aminooct-7-ynoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Fmoc-2-Aminooct-7-ynoic acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions or biological activity.
Comparison with Similar Compounds
Similar Compounds
(S)-Fmoc-2-Aminooct-7-ynoic acid: The enantiomer of the ®-form, used in similar applications but with different stereochemical properties.
Fmoc-2-Aminooct-7-ynoic acid: Without specifying the chirality, this compound can be a mixture of both enantiomers.
Fmoc-2-Amino-3-butynoic acid: A shorter alkyne chain variant with similar protecting group chemistry.
Uniqueness
®-Fmoc-2-Aminooct-7-ynoic acid is unique due to its specific stereochemistry and the presence of an alkyne group, which allows for additional functionalization and reactivity compared to other amino acids. This makes it particularly valuable in the synthesis of complex and diverse peptide structures.
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)oct-7-ynoic acid |
InChI |
InChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m1/s1 |
InChI Key |
JGAAQTGBSLHOGR-OAQYLSRUSA-N |
Isomeric SMILES |
C#CCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
C#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


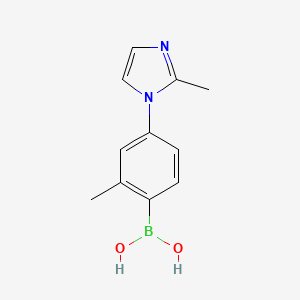

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole;hydrate;hydrobromide](/img/structure/B14078507.png)
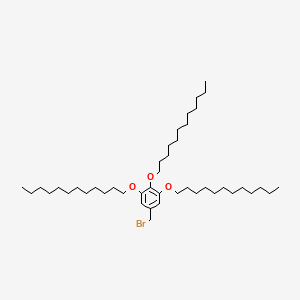
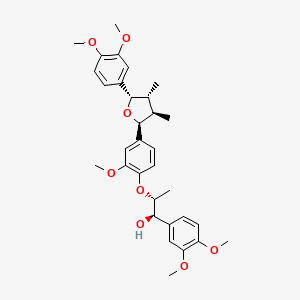


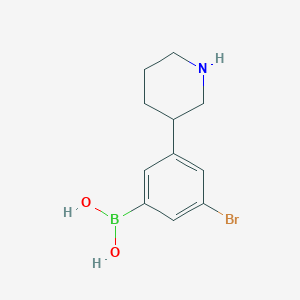

![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
![tert-butyl N-(8-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}octyl)carbamate](/img/structure/B14078570.png)

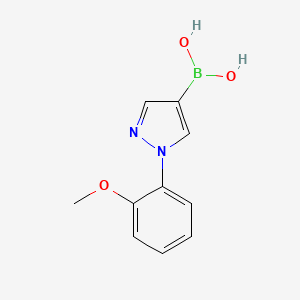
![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)
